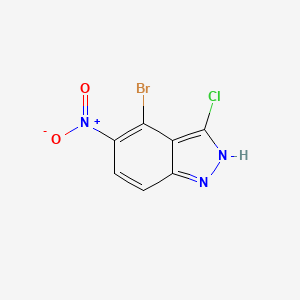

4-Bromo-3-chloro-5-nitro-1H-indazole

Description

Overview of Indazole Heterocycles in Chemical and Biological Sciences

Nitrogen-containing heterocyclic compounds are fundamental to the fields of organic and medicinal chemistry, serving as core structures for a vast array of functional molecules. nih.govpnrjournal.com Among these, the indazole scaffold, a bicyclic system comprising a fused benzene (B151609) and pyrazole (B372694) ring, has garnered significant attention from researchers. nih.govresearchgate.net Although derivatives of indazole are rarely found in nature, synthetic analogues have demonstrated a wide spectrum of pharmacological properties, making them a focal point of extensive research and development. pnrjournal.comaustinpublishinggroup.com The inherent versatility of the indazole nucleus allows for diverse substitutions, leading to a rich and varied chemical space for exploration. nih.gov

The indazole ring is a crucial building block in organic synthesis, valued for its stability and the various reactive sites it offers for functionalization. benthamdirect.comnih.gov Synthetic chemists have developed numerous methods for the construction of the indazole core, ranging from classical cyclization reactions to modern metal-catalyzed processes. nih.govnih.gov For instance, palladium-catalyzed intramolecular amination of aryl halides and cross-coupling reactions have become powerful tools for creating substituted indazoles. austinpublishinggroup.com The ability to selectively functionalize different positions of the indazole ring, such as the C3, N1, and N2 positions, makes it a versatile template for constructing complex molecular architectures. pnrjournal.com The development of efficient synthetic routes is driven by the continuous demand for novel indazole derivatives for further scientific investigation. austinpublishinggroup.com

In the realm of non-clinical medicinal chemistry research, the indazole moiety is recognized as a "privileged scaffold." researchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets, thus appearing in a variety of biologically active compounds. researchgate.net Academic studies have extensively documented the diverse biological activities of indazole derivatives, including anti-inflammatory, antibacterial, antifungal, anti-HIV, and antitumor properties. nih.govresearchgate.netnih.gov The investigation of these compounds in academic settings focuses on understanding their structure-activity relationships (SAR), mechanisms of action, and potential as lead compounds for future therapeutic development. researchgate.netnih.gov For example, certain substituted indazoles have been studied as potent inhibitors of enzymes like nitric oxide synthase and various protein kinases, which are implicated in a range of cellular processes. austinpublishinggroup.comrsc.org This extensive body of preclinical research underscores the academic importance of the indazole scaffold in the quest for new bioactive agents. pnrjournal.combenthamdirect.com

Indazole, with the chemical formula C₇H₆N₂, is also known as benzopyrazole. researchgate.netwikipedia.org Its structure consists of a pyrazole ring fused to a benzene ring. nih.gov A key feature of the indazole system is annular tautomerism, which results in the existence of different isomers based on the position of the single hydrogen atom on the nitrogen atoms of the pyrazole ring. austinpublishinggroup.comnih.gov The primary tautomeric forms are 1H-indazole and 2H-indazole. nih.gov Theoretical and experimental studies have shown that the 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govresearchgate.net

Substituted indazoles are named according to standard IUPAC nomenclature, with numbers indicating the position of substituents on the bicyclic ring. The numbering of the indazole ring system is illustrated in Figure 1.

Figure 1. Structure and numbering convention of 1H- and 2H-indazoles.

Classification is based on the nature and position of these substituents. For example, compounds can be categorized as N-substituted, C3-substituted, or with substitutions on the benzo-fused ring (positions 4, 5, 6, and 7). nih.govnih.gov

Focus on Polyhalogenated and Nitro-Substituted Indazoles

The introduction of multiple halogen atoms and nitro groups onto the indazole scaffold creates a class of compounds with distinct chemical properties. These electron-withdrawing groups significantly modulate the electronic character of the ring system, influencing its reactivity and potential as a synthetic intermediate.

Polyhalogenated and nitro-substituted indazoles are characterized by an electron-deficient aromatic system. The presence of halogens (e.g., chlorine, bromine) and a nitro group (NO₂) withdraws electron density from both the benzene and pyrazole portions of the molecule. This electronic modification has several important consequences for the compound's reactivity.

Acidity: The N-H proton in 1H-indazoles becomes more acidic, facilitating deprotonation and subsequent N-alkylation or N-acylation reactions.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the benzene ring makes it more susceptible to SₙAr reactions, where a nucleophile can displace one of the halogen atoms. The positions ortho and para to the strongly electron-withdrawing nitro group are particularly activated for such substitutions.

Directed Metalation: The substituents can direct lithiation or other metalation reactions to specific positions, enabling further targeted functionalization.

Cross-Coupling Reactions: The halogen atoms serve as synthetic handles for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of carbon- or nitrogen-based substituents. organic-chemistry.org

The specific arrangement of these substituents, as seen in 4-bromo, 3-chloro, and 5-nitro substitution, creates a unique reactivity profile that can be exploited by synthetic chemists to build more complex molecules. nih.govchim.it

4-Bromo-3-chloro-5-nitro-1H-indazole is a polysubstituted indazole that exemplifies the class of compounds discussed above. While extensive, dedicated research publications on this specific molecule are not prevalent in public literature, its structure places it firmly within the interest of synthetic and medicinal chemistry research as a potentially valuable building block. chemicalbook.combldpharm.com Its chemical identity is confirmed by its CAS Number: 1000344-02-4. chemicalbook.com

The combination of a bromine atom at position 4, a chlorine atom at position 3, and a nitro group at position 5 makes it a highly functionalized and electron-deficient scaffold. Researchers in organic synthesis would recognize this compound as a versatile intermediate. Each substituent offers a potential site for modification:

The C3-chloro group can be a site for nucleophilic substitution.

The C4-bromo group is a prime handle for various metal-catalyzed cross-coupling reactions.

The C5-nitro group strongly activates the ring for SₙAr reactions and can also be chemically reduced to an amino group, which opens up another avenue for derivatization.

The N1-proton can be removed to allow for N-substitution.

Therefore, this compound represents a synthetic platform from which a library of more complex and diverse indazole derivatives could be constructed for screening in various biological assays, in line with the academic pursuit of novel bioactive molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1000344-02-4 chemicalbook.com |

| Molecular Formula | C₇H₃BrClN₃O₂ |

| Molecular Weight | 292.48 g/mol |

| Appearance | Solid (form may vary) |

| SMILES | O=N+[O-] |

| InChI Key | Not readily available |

Review of Current Research Landscape and Emerging Trends

The current research landscape in substituted indazole chemistry is dynamic and expanding, with a strong focus on the development of novel synthetic methodologies and the exploration of new therapeutic applications. Academic research continues to uncover the potential of this versatile scaffold, leading to significant advancements in drug discovery and materials science.

A major trend in the synthesis of substituted indazoles is the development of more efficient and regioselective reactions. nih.gov Historically, the synthesis of specific N-substituted indazoles could be challenging, often resulting in mixtures of N1 and N2 isomers. beilstein-journals.org Recent research has focused on methodologies that provide greater control over the regioselectivity of N-alkylation and N-arylation, which is crucial for defining the structure-activity relationship (SAR) of new compounds. nih.govbeilstein-journals.org For instance, palladium-catalyzed cross-coupling reactions and intramolecular amination of aryl halides have emerged as powerful tools for constructing a wide variety of substituted indazoles. austinpublishinggroup.com Furthermore, innovative approaches such as the [3 + 2] annulation of arynes with hydrazones are providing access to diverse 3-substituted and 1,3-disubstituted indazoles under mild conditions. acs.org

In the realm of medicinal chemistry, substituted indazoles are at the forefront of research into targeted therapies, particularly in oncology. A significant number of indazole derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.gov For example, compounds containing the 3-aminoindazole moiety have shown potent inhibitory activity against enzymes like anaplastic lymphoma kinase (ALK), a key target in certain types of cancer. nih.govmdpi.com The development of multi-kinase inhibitors based on the indazole scaffold is also an active area of investigation, aiming to overcome drug resistance and improve therapeutic outcomes. nih.gov

Beyond cancer, the exploration of substituted indazoles for other therapeutic areas is a growing trend. Researchers are investigating their potential as inhibitors of c-Jun N-terminal kinase 3 (JNK3) for the treatment of neurodegenerative diseases, with studies focusing on developing brain-penetrant and orally bioavailable compounds. nih.gov Additionally, the antimicrobial and antiprotozoal activities of substituted indazoles are being explored, with some derivatives showing promising activity against various pathogens. nih.govresearchgate.net For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial properties. nih.govtaylorandfrancis.com

The table below summarizes some recent research findings on the biological activities of various substituted indazoles, highlighting the diversity of their therapeutic potential.

| Compound Class | Biological Target/Activity | Research Focus |

| 3-Aminoindazole Derivatives | Anaplastic Lymphoma Kinase (ALK) | Potent and selective inhibition for cancer therapy. nih.govmdpi.com |

| N-Aromatic Substituted Indazoles | c-Jun N-terminal kinase 3 (JNK3) | Development of brain-penetrant inhibitors for neurodegenerative diseases. nih.gov |

| 3-Chloro-6-nitro-1H-indazole Derivatives | Antileishmanial | Synthesis and evaluation against Leishmania species. nih.govtaylorandfrancis.com |

| General Substituted Indazoles | Multi-kinase Inhibition | Targeting multiple kinases to combat drug resistance in cancer. nih.gov |

| 4-Substituted-1H-indazole Derivatives | G protein-coupled receptor kinase 2 (GRK2) | Discovery of selective inhibitors for potential cardiovascular applications. nih.gov |

Emerging trends also include the use of computational methods, such as molecular docking and density functional theory (DFT) calculations, to guide the design and synthesis of new indazole derivatives with desired properties. beilstein-journals.orgnih.gov These in silico approaches help in understanding the binding modes of indazole-based inhibitors with their target proteins and in predicting the regioselectivity of synthetic reactions. beilstein-journals.orgnih.gov The continued integration of synthetic chemistry, medicinal chemistry, and computational modeling is expected to accelerate the discovery of novel substituted indazoles with significant scientific and therapeutic impact.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-5-nitro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN3O2/c8-6-4(12(13)14)2-1-3-5(6)7(9)11-10-3/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOWDHGAWUAIAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1[N+](=O)[O-])Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Chloro 5 Nitro 1h Indazole and Its Analogues

De Novo Synthesis Strategies for Indazole Ring Systems

The formation of the indazole ring system from acyclic or other heterocyclic precursors is a cornerstone of its synthetic chemistry. These strategies often provide a high degree of control over the substitution pattern of the final product by incorporating the desired substituents into the starting materials.

Cyclization Reactions for Indazole Formation

A variety of cyclization reactions have been developed to construct the indazole core, each with its own advantages in terms of substrate scope, reaction conditions, and regioselectivity.

Cyclization reactions involving hydrazones are a classic and widely used method for indazole synthesis. These reactions typically proceed through the formation of a C-N or N-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) ring. For instance, the palladium-catalyzed intramolecular amination of N-tosylhydrazones can be employed to form the indazole skeleton. researchgate.net Similarly, the reaction of arynes with N-tosylhydrazones or N-aryl/alkylhydrazones provides a versatile route to 3-substituted and 1,3-disubstituted indazoles, respectively. researchgate.net The reaction conditions can be tuned to favor the desired product, often operating under mild conditions. researchgate.net

Another prominent hydrazone-based method is the Fischer indole (B1671886) synthesis, which, under certain conditions, can be adapted for indazole synthesis. More direct methods involve the cyclization of hydrazones derived from o-haloaryl carbonyl compounds. For example, an efficient route to substituted 1-aryl-1H-indazoles involves the preparation of arylhydrazones, followed by deprotonation and a nucleophilic aromatic substitution (SNAr) ring closure. nih.gov This approach has been successfully applied to the synthesis of 1-aryl-5-nitro-1H-indazoles. nih.govpressbooks.pub

The Davis-Beirut reaction is another powerful tool that utilizes the in-situ generation of a nitroso imine intermediate, which then undergoes an N-N bond-forming heterocyclization to yield 2H-indazoles. nih.govwikipedia.orgnih.govresearchgate.net This reaction is notable for its use of readily available starting materials and its tolerance for a range of functional groups. wikipedia.orgnih.gov

| Reaction Type | Starting Materials | Key Features | Representative Products |

| Palladium-Catalyzed Cyclization | N-Tosylhydrazones | Intramolecular C-H amination | 3-Substituted-1H-indazoles |

| Aryne Cycloaddition | Arynes, Hydrazones | [3+2] annulation | 1,3-Disubstituted-1H-indazoles |

| SNAr Cyclization | o-Haloarylhydrazones | Base-mediated ring closure | 1-Aryl-5-nitro-1H-indazoles |

| Davis-Beirut Reaction | o-Nitrobenzylamines | N-N bond formation via nitroso intermediate | 2H-Indazoles and derivatives |

Transition metals play a pivotal role in modern organic synthesis, and the construction of the indazole ring is no exception. Catalysts based on palladium, copper, and rhodium have been extensively used to facilitate C-H activation, C-N bond formation, and other key steps in indazole synthesis.

Rhodium and copper co-catalyzed reactions, for example, enable the sequential C-H bond activation and intramolecular annulation of imidates with nitrosobenzenes to afford 1H-indazoles. acs.org Similarly, rhodium catalysis can be used for the C-H functionalization and cyclization of azobenzenes with alkenes or aldehydes to produce various indazole derivatives. acs.org

Copper-catalyzed methods are also prevalent. For instance, the copper-catalyzed intramolecular N-N bond formation in N-aryl-imines derived from 2-azidobenzaldehyde (B97285) provides a route to multi-substituted 2-aryl-2H-indazoles. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles, is another efficient method for synthesizing 2H-indazoles. mdpi.com

The following table summarizes some key transition metal-catalyzed approaches to indazole synthesis:

| Catalyst System | Starting Materials | Reaction Type | Key Advantages |

| Rh(III)/Cu(II) | Imidates, Nitrosobenzenes | C-H activation/annulation | Good functional group tolerance |

| Rh(III) | Azobenzenes, Alkenes/Aldehydes | C-H functionalization/cyclization | Access to diverse substitution patterns |

| Cu(I) | 2-Azidobenzaldehyde, Anilines | Intramolecular amination | Formation of 2-aryl-2H-indazoles |

| Cu2O-NP | 2-Bromobenzaldehydes, Amines, NaN3 | One-pot, three-component reaction | Use of a green solvent (PEG) |

While transition metal catalysis is powerful, metal-free synthetic methods are gaining increasing attention due to their cost-effectiveness and reduced environmental impact. Several metal-free strategies for indazole synthesis have been developed.

One such method involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives in a one-pot process that is mild, operationally simple, and tolerant of various functional groups. libretexts.org Another approach is the [3+2] cycloaddition of arynes with diazo compounds, which can be generated in situ from N-tosylhydrazones, to yield 3-substituted indazoles. libretexts.org Furthermore, an N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines provides access to all three tautomeric forms of indazoles. organic-chemistry.orgnih.gov

The synthesis of indazoles can also be achieved through the rearrangement of other heterocyclic systems. While less common, these methods can provide unique pathways to specific indazole derivatives. For example, certain substituted pyrazoles can undergo rearrangement to form the indazole skeleton under appropriate conditions.

Strategies for Regioselective Introduction of Halogen and Nitro Substituents

The synthesis of a specifically substituted indazole like 4-bromo-3-chloro-5-nitro-1H-indazole often requires a carefully planned sequence of reactions to introduce the substituents at the desired positions. This can be achieved either by starting with a pre-functionalized benzene derivative that is then cyclized to the indazole, or by the direct and regioselective functionalization of the indazole ring itself.

Given the substitution pattern of the target molecule, a plausible synthetic approach would involve the cyclization of a highly substituted o-toluidine (B26562) derivative. For example, a compound like 2-methyl-3-chloro-4-bromo-5-nitroaniline could serve as a key precursor. The synthesis of such a polysubstituted aniline (B41778) would rely on the careful application of electrophilic aromatic substitution reactions, taking into account the directing effects of the substituents present at each stage. pressbooks.publumenlearning.comunizin.orglibretexts.orgorganicchemistrytutor.com

The amino group of an aniline is a strong activating, ortho-, para-director. To control the regioselectivity of subsequent substitutions, it is often protected as an acetanilide, which is still an ortho-, para-director but less activating. Halogens are deactivating but ortho-, para-directing, while the nitro group is a strong deactivating, meta-director. lumenlearning.comorganicchemistrytutor.com

A potential synthetic sequence for a key intermediate could involve:

Nitration of an appropriate chloro-bromotoluene.

Reduction of the nitro group to an amine.

Diazotization of the resulting polysubstituted aniline followed by intramolecular cyclization to form the indazole ring. This is a well-established method for indazole synthesis. researchgate.netgoogle.com

Direct halogenation and nitration of the indazole ring are also possible. The regioselectivity of these reactions is influenced by the existing substituents and the reaction conditions. For instance, the nitration of an indazole often occurs at the 5- or 7-positions, depending on the other groups present on the ring. mdpi.com Halogenation can be directed to various positions, and specific reagents and conditions can be used to achieve the desired regioselectivity. acs.org For example, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for bromination and chlorination, respectively. acs.org

The following table provides examples of regioselective functionalization relevant to the synthesis of the target compound:

| Reaction | Substrate | Reagents | Position of Substitution | Reference |

| Bromination | 2-Nitroaniline | NaBr, CuSO4·5H2O, Na2S2O8 | 4-position | acs.org |

| Chlorination | 2-Methylaniline | CuCl2 in ionic liquid | 4-position | wikipedia.orgnih.gov |

| Nitration | 2-Amino-5-bromopyridine | HNO3, H2SO4 | 3-position | orgsyn.org |

Regioselective Bromination and Chlorination

The precise installation of halogen atoms on the indazole ring is a critical step in the synthesis of halogenated indazoles. The regioselectivity of these reactions is often influenced by the reaction conditions and the nature of the substituents already present on the ring.

An efficient, metal-free method for the direct C–H halogenation of 2H-indazoles utilizes N-halosuccinimides (NXS). nih.gov By employing reagents like N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination, a high degree of regioselectivity can be achieved. nih.gov The synthesis of mono-, poly-, and even hetero-halogenated indazoles is possible by carefully adjusting the reaction conditions, such as the solvent and temperature. nih.gov For instance, mono-halogenation has been successfully performed in environmentally friendly solvents like water. nih.gov

In the context of synthesizing specific isomers, such as those needed for complex molecules, the order of operations is crucial. For example, in a route toward 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV drug Lenacapavir, researchers started with 2,6-dichlorobenzonitrile (B3417380). nih.gov A regioselective bromination was achieved using N-bromosuccinimide (NBS), which was identified as the optimal reagent over elemental bromine (Br₂) to avoid hydrolysis of the nitrile group to an amide. nih.gov Subsequent cyclization with hydrazine (B178648) hydrate (B1144303) then forms the desired indazole ring. nih.gov This highlights a strategy where halogenation precedes the formation of the heterocyclic ring. Conversely, attempts to directly brominate 4-chloro-1H-indazol-3-amine resulted in the formation of an undesired regioisomer as the major product. nih.gov

Table 1: Selected Conditions for Regioselective Halogenation of Indazoles

| Substrate | Reagent | Solvent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|---|

| 2-Phenyl-2H-indazole | NBS (1.0 equiv.) | - | 25 °C | 3-Bromo-2-phenyl-2H-indazole | High | nih.gov |

| 2,6-Dichlorobenzonitrile | NBS (1.2 equiv.) | 96% H₂SO₄ | 12 °C | 3-Bromo-2,6-dichlorobenzonitrile | 75% | nih.gov |

| 2,6-Dichlorobenzonitrile | Br₂ (2 equiv.) | 96% H₂SO₄ | 100 °C | 3-Bromo-2,6-dichlorobenzamide | 97% | nih.gov |

Nitration Methodologies

The introduction of a nitro group onto the indazole scaffold is a key transformation for accessing nitroindazole derivatives. These compounds are valuable intermediates in medicinal chemistry, partly because the nitro group can be reduced to a versatile amino group. smolecule.com

A common method for nitration involves using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. smolecule.com This standard electrophilic aromatic substitution approach has been used for the synthesis of compounds like 3-Bromo-6-chloro-4-nitro-1H-indazole. smolecule.com

Alternative pathways to nitroindazoles involve the cyclization of appropriately substituted precursors. For instance, 5-nitro-1H-indazole can be synthesized from 2-methyl-4-nitroaniline (B30703) via diazotization with sodium nitrite (B80452) in acetic acid, followed by intramolecular cyclization. chemicalbook.com Similarly, substituted indazoles, including chloroindazoles and nitroindazoles, can be prepared from substituted 2-methyl-o-toluidines through nitrosation with an alkyl nitrite or nitrogen oxides, followed by ring closure. google.com This process often involves an acetylated intermediate which is subsequently hydrolyzed. google.com

Functional Group Transformations on Existing Indazole Scaffolds

Once a substituted indazole core is formed, further diversification can be achieved by modifying the existing functional groups.

Modification of Pre-existing Indazole Cores

The indazole ring system is amenable to a wide range of functionalization reactions. nih.gov The nitrogen atoms of the pyrazole ring can be readily alkylated or acylated. nih.govbeilstein-journals.org Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products, with the ratio depending on the specific reaction conditions and substituents. beilstein-journals.org However, selective N1-alkylation has been achieved through a two-step process involving enamine condensation with an aldehyde followed by hydrogenation. rsc.org

The carbon atoms of the indazole skeleton, particularly the C3 position, can also be functionalized. chim.it Halogenation at C3 provides a useful handle for subsequent metal-catalyzed cross-coupling reactions. chim.it Other functional groups, including sulfonyl and selenyl groups, can also be introduced at this position through methods like electrochemical sulfonylation. chim.it

Nucleophilic Substitution Reactions of Halogenated Indazoles

The halogen atoms on a nitro-substituted indazole ring are potential sites for nucleophilic substitution, a reaction often activated by the electron-withdrawing nature of the nitro group. quora.com In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group, such as a halide. quora.comnih.gov The nitro group is a strong activating group, particularly when positioned ortho or para to the leaving group, as it can stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov

In a molecule like this compound, both the bromine at C4 and the chlorine at C3 are ortho to the nitro group at C5. This positioning activates both halogens for potential nucleophilic displacement. Studies on related halogenated nitro-azoles, such as 1-benzyl-5-bromo-4-nitroimidazole, show that the bromine atom can be displaced by nucleophiles. rsc.org In other systems, like 3-substituted 4-RSO₂-6-nitro-1-phenyl-1H-indazoles, nucleophilic attack by phenylthiolate results in the substitution of the sulfonyl group at C4, while the nitro group at C6 remains intact. researchgate.net This indicates that the relative reactivity of leaving groups can be highly specific to the substrate and the nucleophile.

Reduction of Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental and widely used transformation in the synthesis of indazole-based compounds, opening pathways to a vast array of derivatives. beilstein-journals.org This conversion can be achieved using various reagents and conditions, with the choice often depending on the presence of other sensitive functional groups in the molecule.

A highly effective and chemoselective method for reducing aromatic nitro compounds involves the use of iron powder in the presence of an acid, such as hydrochloric acid, in a process known as the Béchamp reduction. youtube.com This method is tolerant of many other functional groups, including halogens and esters, making it suitable for complex molecules like halogenated nitroindazoles. youtube.com An alternative system using iron powder with calcium chloride in an ethanol-water mixture also provides an efficient and mild reduction of nitroarenes with high yields and short reaction times. organic-chemistry.org

Other established methods include catalytic hydrogenation over a palladium catalyst (Pd/C) and the use of stannous chloride (SnCl₂) in an acidic alcoholic solution. researchgate.netscispace.com Catalytic hydrogenation smoothly reduces nitroindazoles, while SnCl₂ is also effective, though it can sometimes lead to chlorinated byproducts depending on the conditions. nih.govresearchgate.net

Table 2: Comparison of Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Advantages | Potential Issues | Source |

|---|---|---|---|---|

| Fe powder / HCl | Methanol, Reflux | High tolerance for other functional groups (e.g., halogens, esters). | Requires acidic conditions. | youtube.com |

| Fe powder / CaCl₂ | Ethanol (B145695)/Water, 60°C | Mild conditions, short reaction times, high yields. | - | organic-chemistry.org |

| SnCl₂ / Acid | Ethanol/Water, Reflux | Effective for reducing nitro groups on various heterocycles. | Can be less clean than iron-based methods. | nih.govscispace.com |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas, Various solvents | Clean reaction, high yields. | May reduce other functional groups (dehalogenation). | researchgate.net |

| Hydrazine / Pd/C | Water | Catalytic transfer hydrogenation avoids handling H₂ gas. | Hydrazine is toxic. | scispace.com |

Advanced Synthetic Techniques and Methodological Innovations

Modern organic synthesis has introduced a variety of advanced techniques for the construction and functionalization of the indazole scaffold. These methods often provide higher efficiency, better regioselectivity, and broader functional group tolerance compared to classical approaches.

Transition-metal catalysis is a cornerstone of modern indazole synthesis. nih.gov For example, rhodium(III)-catalyzed C-H activation and intramolecular annulation reactions have been developed to construct 3-acyl-2H-indazoles from azoxy compounds and diazoesters. nih.gov Similarly, copper/palladium-catalyzed reactions of 2-alkynyl-azobenzenes provide access to 2H-indazoles. nih.gov

One-pot procedures that combine multiple synthetic steps without isolating intermediates offer significant advantages in terms of efficiency and sustainability. A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine derivatives provides a simple and mild route to indazoles with broad functional group tolerance. organic-chemistry.org Another innovative approach is the use of electrochemistry for the selective N1-acylation of indazoles, which proceeds by reducing the indazole to its anion followed by reaction with an acid anhydride. organic-chemistry.org These advanced methodologies continue to expand the toolkit available for synthesizing complex and functionally diverse indazole derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. chemscene.comheteroletters.org This methodology is particularly advantageous for the synthesis of heterocyclic compounds, including indazoles. nih.gov

The application of microwave irradiation can significantly enhance the efficiency of key steps in indazole synthesis, such as condensation and cyclization reactions. For instance, the synthesis of indazole derivatives has been achieved by the microwave-assisted condensation of phenylhydrazine (B124118) derivatives with substituted salicylaldehydes, followed by intramolecular cyclization. heteroletters.org In a reported procedure, a mixture of the reactants in ethanol was irradiated under 50 W of microwave power at 80°C, drastically reducing the reaction time from several hours to just a few minutes. heteroletters.org

While a specific microwave-assisted protocol for this compound is not extensively documented, a plausible route can be inferred from the synthesis of analogous compounds. For example, the synthesis of various imidazole (B134444) derivatives has been successfully carried out using a sequential, two-step, one-pot multicomponent reaction under microwave irradiation, highlighting the utility of this technology for complex heterocyclic systems. nih.gov A potential microwave-assisted approach for the target molecule could involve the cyclization of a suitably substituted precursor, where the microwave energy would facilitate the ring-closure step. The synthesis of 3-bromo-5-nitro-1H-indazole has been reported via the bromination of 5-nitro-1H-indazole, a reaction that could potentially be optimized under microwave conditions to improve efficiency and yield. nih.gov

The following table summarizes examples of microwave-assisted synthesis for related heterocyclic compounds, demonstrating the general applicability and advantages of this technique.

| Product | Reactants | Solvent | Conditions | Time | Yield | Reference |

| Indazole derivatives | Phenyl hydrazine derivatives, Substituted salicylaldehydes | Ethanol | 80°C, 50W | 35 min | Moderate to High | heteroletters.org |

| Imidazo[1,2-a]pyrimidine containing imidazoles | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate | Ethanol | 100°C, 200W | 60-80 min | 46-80% | nih.gov |

One-Pot and Multi-Component Reaction Approaches

One-pot and multi-component reactions (MCRs) represent highly efficient synthetic strategies that minimize the number of sequential operations, purifications, and solvent usage, thereby aligning with the principles of green chemistry. jocpr.com These approaches are well-suited for the construction of complex molecular architectures like that of this compound from simple starting materials in a single synthetic operation.

Several one-pot methodologies have been developed for the synthesis of the indazole core and related heterocycles. A notable example is the synthesis of 2H-indazoles from functionalized 2-nitrobenzaldehydes and primary amines via a phospholene-mediated reductive cyclization. nih.gov This one-pot strategy allows for the regioselective construction of the indazole scaffold in good to excellent yields. nih.gov Another versatile one-pot method involves the reaction of 1,1-dialkylhydrazones with o-(trimethylsilyl)aryl triflates, proceeding through an aryne annulation to afford 1-alkyl-1H-indazoles. nih.gov This protocol tolerates a range of functional groups, which is a desirable feature for the synthesis of highly substituted indazoles. nih.gov

The construction of the 1H-indazole skeleton can also be achieved through a [3+2] annulation of arynes with hydrazones. acs.org This approach can lead to either 3-substituted or 1,3-disubstituted indazoles depending on the reaction conditions and the nature of the hydrazone used. acs.org

For the synthesis of a polysubstituted indazole like this compound, a multi-component approach could, in principle, involve the condensation of a polysubstituted phenylhydrazine with a suitable carbonyl compound or its equivalent, followed by in-situ cyclization and aromatization. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile demonstrates a two-step sequence involving regioselective bromination followed by cyclization with hydrazine. nih.gov A one-pot adaptation of such a sequence could potentially streamline the synthesis.

The table below presents examples of one-pot and multi-component reactions for the synthesis of indazoles and related heterocycles.

| Product | Reaction Type | Key Reactants | Catalyst/Reagent | Yield | Reference |

| 2H-Indazoles | One-pot reductive cyclization | 2-Nitrobenzaldehydes, Primary amines | Phospholene oxide, Silanes | Good to Excellent | nih.gov |

| 1-Alkyl-1H-indazoles | One-pot aryne annulation | 1,1-Dialkylhydrazones, o-(trimethylsilyl)aryl triflates | NCS or Ac₂O | 32-78% | nih.gov |

| 3-Substituted indazoles | [3+2] Annulation | N-Tosylhydrazones, Arynes | - | Good | acs.org |

| Benzimidazoles | Three-component domino reaction | Benzo-1,2-quinone, Aldehydes, Ammonium acetate | Fe(III) porphyrin | High | nih.gov |

Catalyst Development and Recyclability Studies

Copper and palladium catalysts are commonly employed in the synthesis of indazoles, particularly in cross-coupling reactions to form C-N and C-C bonds. organic-chemistry.org For instance, the synthesis of substituted 3-aminoindazoles can be achieved through a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives. organic-chemistry.org Similarly, palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence offers a route to 3-aminoindazoles from 2-bromobenzonitriles. organic-chemistry.org

A key focus in modern catalysis is the development of heterogeneous and recyclable catalysts to minimize cost and environmental impact. bohrium.comresearchgate.net This can be achieved by immobilizing homogeneous catalysts on solid supports such as polymers, metal oxides, or carbon-based materials like carbon nanotubes (CNTs) and graphene oxide. bohrium.comresearchgate.net These supported catalysts can be easily separated from the reaction mixture and reused multiple times with minimal loss of activity. bohrium.com For example, magnetic nanofibers confined within CNTs have been used as a recyclable catalyst for the synthesis of benzimidazoles. bohrium.com

Zeolites, with their well-defined porous structures and tunable acidity, are also promising as recyclable catalysts for heterocyclic synthesis. researchgate.net They can act as solid acid catalysts, promoting cyclization and dehydration steps in the formation of indazoles and other N-heterocycles. researchgate.net

While specific catalyst development for the direct synthesis of this compound is not widely reported, the principles of catalyst design and recyclability are broadly applicable. A potential catalytic approach could involve a copper- or palladium-catalyzed cyclization of a pre-functionalized aromatic precursor. The development of a recyclable version of such a catalyst would involve its immobilization on a suitable solid support, thereby enhancing the sustainability of the synthetic process.

| Catalyst Type | Application in Heterocycle Synthesis | Advantages | Reference |

| Carbon Nanotube-supported catalysts | Synthesis of fused heterocyles, dihydropyridines, pyrans | Highly efficient, heterogeneous, reusable | bohrium.com |

| Magnetic Nanofiber catalysts | Synthesis of benzimidazoles | Recyclable with no external additives, high turnover numbers | bohrium.com |

| Graphene Oxide-based catalysts | Synthesis of spiro[isoindoline-1,2′-quinazoline]-3,4′(3′H)-diones | Reusable, non-toxic, high yields, short reaction times | mdpi.com |

| Zeolite-based catalysts | Synthesis of various N-heterocycles | Highly active, brilliant catalysts, variable acidity | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Chloro 5 Nitro 1h Indazole

Reactivity Profiles of Halogen and Nitro Groups

The benzene (B151609) portion of the indazole ring is heavily substituted with electron-withdrawing groups, which profoundly influences the reactivity of the attached halogen atoms and the nitro moiety.

Nucleophilic Displacement Reactions at Halogenated Centers

The indazole ring, substituted with a powerful electron-withdrawing nitro group, is highly activated for nucleophilic aromatic substitution (SNAr) reactions. This reaction pathway allows for the displacement of the halogen atoms by a variety of nucleophiles. The general mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group (halide).

The efficiency and regioselectivity of SNAr are dictated by the position of the electron-withdrawing groups relative to the leaving group. For 4-Bromo-3-chloro-5-nitro-1H-indazole, the nitro group at the C5 position exerts a strong activating effect (via resonance and induction) on the substituents at the ortho (C4) and para (C6) positions.

Reactivity of C4-Bromo: The bromine atom at the C4 position is ortho to the C5-nitro group. This positioning allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate, making the C4 position highly susceptible to nucleophilic attack.

Reactivity of C3-Chloro: The chlorine atom at the C3 position is meta to the C5-nitro group. Consequently, the negative charge of the intermediate formed upon nucleophilic attack at C3 cannot be delocalized onto the nitro group through resonance. This lack of stabilization renders the C3-chloro substituent significantly less reactive towards SNAr compared to the C4-bromo group.

Therefore, nucleophilic displacement is expected to occur selectively at the C4 position, replacing the bromine atom. A variety of nucleophiles can be employed in this transformation.

| Nucleophile | Reagent Example | Expected Product at C4 |

|---|---|---|

| Alkoxide | Sodium methoxide (NaOMe) | 4-Methoxy-3-chloro-5-nitro-1H-indazole |

| Amine | Ammonia (NH₃), Piperidine (B6355638) | 4-Amino-3-chloro-5-nitro-1H-indazole |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-3-chloro-5-nitro-1H-indazole |

| Hydroxide | Potassium hydroxide (KOH) | 3-Chloro-5-nitro-1H-indazol-4-ol |

Reactions Involving the Nitro Moiety (e.g., Reductions, Reactivity in Biological Systems)

The nitro group at C5 is a key functional handle that can undergo several important transformations, most notably reduction to an amino group. This conversion dramatically alters the electronic properties of the molecule, turning a strongly electron-withdrawing group into a versatile electron-donating group, and opening up new avenues for further functionalization.

Chemical Reduction: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Various methods can achieve this, with the choice of reagent depending on the desired selectivity and tolerance of other functional groups.

| Reagent/Method | Conditions | Outcome | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Reduction to 5-amino group | May also cause dehalogenation (C-Br, C-Cl bonds can be cleaved). Raney Nickel is sometimes preferred to minimize dehalogenation. libretexts.org |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/AcOH | Reduction to 5-amino group | Classic and robust methods; generally tolerant of aryl halides. |

| Stannous Chloride (SnCl₂) | SnCl₂·2H₂O in EtOH or EtOAc | Chemoselective reduction to 5-amino group | A mild and often preferred method for selectively reducing nitro groups in the presence of sensitive functionalities. Current time information in Pasuruan, ID. |

Reactivity in Biological Systems: In biological contexts, nitroaromatic compounds are often metabolized via reduction. semanticscholar.orgsid.ir Bacterial nitroreductases, a class of flavoenzymes, can reduce the nitro group sequentially to nitroso, hydroxylamino, and finally amino derivatives. nrochemistry.comwikipedia.org This reductive metabolism is crucial for both the detoxification of these compounds in the environment and, in some cases, the activation of nitro-based prodrugs. wikipedia.orgmasterorganicchemistry.com The reduction typically occurs under anaerobic conditions, where the nitro group acts as an electron acceptor. semanticscholar.org The resulting aminoindazoles have significantly different biological profiles and chemical reactivity compared to their nitro-containing precursors.

Transformations at the Indazole Heterocycle

Electrophilic and Nucleophilic Attacks on the Ring System

The reactivity of the indazole core towards electrophiles and nucleophiles is heavily influenced by its substituents.

Electrophilic Attack: The benzene ring of this compound is severely deactivated towards electrophilic aromatic substitution due to the combined electron-withdrawing effects of the nitro, bromo, and chloro groups. nih.gov Therefore, reactions like nitration, halogenation, or Friedel-Crafts are highly unlikely to occur on the six-membered ring.

The pyrazole (B372694) ring, however, remains a potential site for electrophilic attack, particularly at the C3 position in unsubstituted indazoles. However, in this specific molecule, the C3 position is already occupied by a chlorine atom. Electrophilic attack on the nitrogen atoms is more plausible, as seen in N-alkylation reactions (see section 3.2.3). Certain electrophilic substitutions, such as the Vilsmeier-Haack reaction (formylation), have been reported to occur at the C3 position of other substituted indazoles like 5-nitro-1H-indazole, indicating that under forcing conditions, C-H functionalization of the pyrazole ring is possible if the position is unsubstituted. mdpi.com

Nucleophilic Attack: As discussed in section 3.1.1, the benzene ring is highly activated for SNAr at the C4 position. Nucleophilic attack on the heterocyclic pyrazole ring is less common but can be induced in certain contexts, though it is not a primary mode of reactivity for this compound.

Intramolecular Cyclization Pathways leading to Fused Systems

This compound can serve as a valuable scaffold for the synthesis of more complex, fused heterocyclic systems. The key strategy typically involves the chemical modification of one of the existing substituents to introduce a reactive handle that can participate in an intramolecular cyclization.

A highly effective approach involves the reduction of the C5-nitro group to a C5-amino group. The resulting 5-amino-4-bromo-3-chloro-1H-indazole features a nucleophilic amino group that can be used to build new rings. For instance, the amino group can be acylated with a bifunctional reagent, followed by an intramolecular cyclization reaction (e.g., a nucleophilic substitution or a metal-catalyzed cross-coupling) to form a third ring fused to the indazole core.

Hypothetical Pathway to a Fused System:

Reduction: this compound is reduced (e.g., with SnCl₂) to yield 5-amino-4-bromo-3-chloro-1H-indazole.

Acylation: The amino group is acylated with a molecule containing a suitable leaving group, such as 2-chlorobenzoyl chloride, to form an amide intermediate.

Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization, for example, a copper- or palladium-catalyzed Ullmann or Buchwald-Hartwig coupling, where the amide N-H displaces the bromine atom at C4. This would lead to the formation of a complex fused polycyclic system.

Such strategies are instrumental in building libraries of complex molecules for applications in medicinal chemistry and materials science. ijpcbs.com

N-Alkylation and N-Substitution Reactions of the 1H-Indazole Moiety

The N-H proton of the 1H-indazole is acidic and can be readily removed by a base, allowing for substitution at the nitrogen atom. A critical aspect of indazole chemistry is the regioselectivity of this reaction, as alkylation can occur at either the N1 or N2 position, leading to two different constitutional isomers.

The outcome of N-alkylation is governed by a combination of factors:

Steric Hindrance: Bulky substituents at the C7 position can sterically hinder attack at the adjacent N1 position, favoring substitution at N2.

Electronic Effects: The electronic nature of substituents on the indazole ring influences the relative nucleophilicity of N1 and N2. Electron-withdrawing groups can significantly impact the N1/N2 ratio.

Reaction Conditions: The choice of base, solvent, and alkylating agent can also control the regioselectivity.

For this compound, the C4-bromo and C5-nitro groups are expected to exert a significant electronic influence. Studies on similarly substituted indazoles have shown that strong electron-withdrawing groups on the benzene ring can direct alkylation. For example, a nitro or carboxylate group at the C7 position has been shown to confer excellent N2 regioselectivity. ijpcbs.com While this compound lacks a C7 substituent, the powerful electron-withdrawing nature of the C4 and C5 substituents will influence the charge distribution in the indazolide anion, making the regiochemical outcome sensitive to the specific reaction conditions used. nih.gov Generally, direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2-substituted products. nih.gov

| Reaction Condition | Alkylating Agent | Potential Outcome | Controlling Factors |

|---|---|---|---|

| NaH in THF | Alkyl bromide (e.g., CH₃I) | Mixture of N1- and N2-methyl isomers; ratio depends on electronic effects. | Sodium hydride (NaH) in tetrahydrofuran (THF) is a common condition that often favors the thermodynamically more stable N1 isomer, but electronic effects can override this. ijpcbs.com |

| K₂CO₃ in DMF | Benzyl bromide | Mixture of N1- and N2-benzyl isomers. | Potassium carbonate in dimethylformamide (DMF) is another standard condition that frequently yields mixtures. |

| Cs₂CO₃ in dioxane | Alkyl tosylates | Can provide high regioselectivity, potentially favoring the N1 isomer through chelation mechanisms with certain substrates. nih.gov | The choice of a cesium salt can influence the regioselectivity. nih.gov |

Regioselectivity (N1 vs. N2) Studies

The N-substitution of 1H-indazoles, such as alkylation, typically results in a mixture of N1 and N2 isomers, and achieving regioselectivity is a common synthetic challenge. beilstein-journals.orgnih.gov The position of substitution is influenced by a delicate balance of steric hindrance, electronic effects, and reaction conditions (e.g., solvent, base, counterion).

The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. beilstein-journals.org Computational and experimental studies have shown that the 1H-tautomer is generally the more thermodynamically stable form. beilstein-journals.orgbeilstein-journals.org Deprotonation with a base generates a resonance-stabilized indazolide anion, which can then be attacked by an electrophile at either nitrogen atom.

For this compound, the regioselectivity of N-substitution is influenced by:

Steric Effects : The chloro substituent at the C3 position, adjacent to the N2 atom, can exert steric hindrance. This may disfavor the approach of bulky electrophiles to the N2 position, leading to a preference for substitution at the less hindered N1 position.

Reaction Conditions : The choice of base, solvent, and counterion plays a critical role. In studies on the similarly substituted methyl 5-bromo-1H-indazole-3-carboxylate, it was demonstrated that different reaction conditions could lead to varying ratios of N1 and N2 products. beilstein-journals.org For example, the use of certain metal cations, like Cs+, has been shown in related systems to promote N1-alkylation through a chelation mechanism involving the N2 atom and a C3 substituent. beilstein-journals.org

Density Functional Theory (DFT) calculations on analogous systems, such as methyl 5-bromo-1H-indazole-3-carboxylate, have been used to predict regioselectivity by calculating the partial charges and Fukui indices on the nitrogen atoms, which correlate with their nucleophilicity. beilstein-journals.orgnih.gov Similar computational studies would be necessary to definitively predict the N1 vs. N2 selectivity for this compound.

Kinetic and Thermodynamic Control in N-Substitution

The ratio of N1 and N2 substituted products in indazole alkylation can often be controlled by manipulating the reaction conditions to favor either kinetic or thermodynamic control. mdpi.com

Kinetic Control : The kinetically controlled product is the one that is formed fastest, resulting from the reaction pathway with the lowest activation energy. mdpi.com In some indazole alkylations, the N2 isomer is the kinetic product, potentially due to a higher charge density on the N2 atom in the ambident indazolide anion. Reactions run at low temperatures for short periods typically favor the kinetic product.

Thermodynamic Control : The thermodynamically controlled product is the most stable product. mdpi.com For N-substituted indazoles, the N1 isomer is generally considered the more thermodynamically stable product due to the preservation of the benzenoid character of the six-membered ring. beilstein-journals.orgnih.gov Reactions conducted at higher temperatures or for longer durations can allow for an equilibrium to be established between the N1 and N2 products, leading to the preferential formation of the more stable N1 isomer. beilstein-journals.org This can occur if the N-substitution reaction is reversible under the applied conditions. For example, N-1 substituted indazoles have been obtained through thermodynamic equilibration using specific electrophiles. nih.gov

The strong electron-withdrawing nature of the substituents on this compound would stabilize the indazolide anion, potentially influencing the energy landscape of the transition states and the relative stability of the final products, thereby affecting the conditions required for kinetic or thermodynamic control.

The table below illustrates how reaction conditions affect the regioselectivity of N-isopropylation for a structurally related compound, methyl 5-bromo-1H-indazole-3-carboxylate, demonstrating the principles of kinetic and thermodynamic control.

| Reagents and Conditions | N1-Product Yield | N2-Product Yield | Dominant Control Type (Inferred) |

|---|---|---|---|

| Isopropyl iodide, NaH, DMF | 38% | 46% | Likely Kinetic |

| Isopropyl iodide, K₂CO₃ | Low Selectivity | Low Selectivity | Mixed/Uncontrolled |

| Isopropyl bromide, Cs₂CO₃ | Low Selectivity | Low Selectivity | Mixed/Uncontrolled |

Data adapted from studies on methyl 5-bromo-1H-indazole-3-carboxylate, a related compound, to illustrate principles of regioselectivity. beilstein-journals.org

Reaction Mechanism Elucidation

Detailed Mechanistic Pathways for Key Reactions

The primary reaction mechanism for N-substitution on 1H-indazoles involves two main steps:

Deprotonation : A base abstracts the acidic proton from the N1 position to form a planar, resonance-stabilized indazolide anion. The negative charge is delocalized over the N1 and N2 atoms and the aromatic system.

Nucleophilic Attack : The indazolide anion, acting as an ambident nucleophile, attacks an electrophile (e.g., an alkyl halide in an SN2 reaction). The attack can occur from either the N1 or N2 atom, leading to the respective isomers.

Recent mechanistic investigations, particularly using DFT calculations on substituted indazoles, have revealed more nuanced pathways. For example, in the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a chelation mechanism has been proposed for the formation of N1-substituted products when cesium carbonate is used as the base. beilstein-journals.org In this pathway, the cesium cation coordinates with both the N2 atom and the oxygen of the C3-ester group, stabilizing the transition state that leads to N1 alkylation. In contrast, other non-covalent interactions are thought to drive the formation of the N2 product. beilstein-journals.orgnih.gov

Influence of Substituents (Bromo, Chloro, Nitro) on Reaction Mechanisms

The three substituents on this compound collectively exert a profound influence on its reactivity and the operative reaction mechanisms.

Influence on Regioselectivity : The electronic effects of the substituents alter the charge distribution in the indazolide intermediate. The C5-nitro group strongly withdraws electron density from the benzene ring and, through resonance, from the N1 position. The C3-chloro group inductively withdraws electron density, primarily affecting the adjacent N2 atom. The precise balance of these effects determines the relative nucleophilicity of N1 versus N2. A detailed computational analysis would be required to predict the outcome, but the C3-chloro group's steric bulk and inductive effect might disfavor N2 substitution.

Influence on Reaction Pathways : The electron-deficient nature of the aromatic ring in this compound could also make it susceptible to nucleophilic aromatic substitution (SNAr) reactions at the halogen-bearing carbon atoms, should sufficiently strong nucleophiles and conditions be employed. The 5-nitro group would strongly activate the ring towards such attacks.

Investigation of Intermediates and Transition States

Direct experimental observation of intermediates and transition states in these reactions is challenging. Therefore, computational chemistry, especially DFT, has become an invaluable tool for elucidating mechanistic details for related indazole systems. beilstein-journals.orgresearchgate.net

Key Intermediate : The central intermediate in N-substitution reactions is the indazolide anion , formed after deprotonation. The stability and charge distribution of this anion are critical. For this compound, the negative charge would be significantly delocalized and stabilized by the three electron-withdrawing substituents. Natural Bond Orbital (NBO) analysis performed on similar molecules helps in quantifying the partial charges on N1 and N2 in this intermediate, providing a rationale for the observed regioselectivity. beilstein-journals.org

Transition States : DFT calculations have been used to model the transition states for both N1 and N2 alkylation pathways. These models allow for the comparison of activation energies (ΔG‡), which determines the kinetic product. As noted, studies on analogous indazoles have identified transition states involving chelation with metal counterions. beilstein-journals.orgnih.gov Such chelation can selectively lower the activation energy for one pathway over the other. For this compound, the presence of the C3-chloro atom does not allow for the same type of oxygen-based chelation seen with ester or carboxylate groups, suggesting that non-covalent interactions and sterics would be the dominant factors controlling the transition state energies.

Advanced Spectroscopic and Structural Elucidation of Substituted Indazoles

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Fragmentation Patterns and Structural Inference

Specific mass spectrometry fragmentation data for 4-bromo-3-chloro-5-nitro-1H-indazole are not available in the reviewed literature.

Vibrational Spectroscopy: Infrared (IR) Analysis

Detailed experimental IR spectra for this compound, which would allow for the assignment of characteristic functional group frequencies, have not been reported in the available scientific literature.

Without access to the IR spectrum of this compound, no conformational insights can be derived.

X-ray Crystallography for Solid-State Molecular Structures

Crystallographic data for this compound, including bond lengths, bond angles, and dihedral angles, are not available in the Cambridge Structural Database or other public repositories.

An analysis of the crystal packing and intermolecular interactions of this compound cannot be performed as no crystallographic studies have been published.

Elemental Analysis for Purity and Stoichiometry Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel synthetic compounds, providing fundamental insight into their elemental composition. This analytical method is crucial for verifying the empirical formula of a substance, thereby confirming its stoichiometry and assessing its purity. For a newly synthesized compound such as this compound, elemental analysis serves as a primary validation of its chemical identity, ensuring that the experimentally determined percentages of carbon, hydrogen, and nitrogen align with the theoretically calculated values derived from its molecular formula.

The molecular formula for this compound is established as C₇H₃BrClN₃O₂. Based on this, the theoretical elemental composition can be calculated, providing a benchmark against which experimental results are compared. Any significant deviation between the found and calculated values may indicate the presence of impurities, residual solvents, or that the desired compound was not successfully synthesized.

Detailed Research Findings

While specific experimental elemental analysis data for this compound is not widely published in readily accessible literature, the principles of its application are well-established in the synthesis of related heterocyclic compounds. For instance, in the characterization of other substituted indazoles, elemental analysis is routinely presented as a final confirmation of the structure after spectroscopic elucidation by methods such as NMR and IR spectroscopy, as well as mass spectrometry. chemscene.comsigmaaldrich.com The congruence of experimental data with theoretical values is a critical requirement for the publication of new chemical entities in peer-reviewed scientific journals. bldpharm.com

The theoretical elemental composition of this compound is presented in the data table below. In a research setting, these calculated values would be compared against the results obtained from a CHN analyzer. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% margin, is considered evidence of the compound's high purity.

Interactive Elemental Analysis Data for this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 30.43 |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.09 |

| Bromine | Br | 79.904 | 1 | 79.904 | 28.91 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 12.83 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 15.20 |

| Oxygen | O | 15.999 | 2 | 31.998 | 11.58 |

| Total | 276.477 | 100.00 |

This table provides the theoretical elemental composition of this compound based on its molecular formula, C₇H₃BrClN₃O₂.

Computational and Theoretical Chemistry Studies of 4 Bromo 3 Chloro 5 Nitro 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the properties of 4-bromo-3-chloro-5-nitro-1H-indazole at the atomic and electronic levels. These methods allow for the detailed exploration of its electronic structure, geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and to determine the optimized geometry of molecules like this compound. By approximating the electron density, DFT calculations can predict the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. This process involves iterative calculations that adjust the atomic coordinates until the forces on the atoms are minimized. For substituted indazoles, DFT has been successfully employed to understand their structural parameters. For instance, studies on related nitroindazole derivatives have shown that the indazole ring system is essentially planar. nih.gov The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's chemical behavior.

Basis Set and Functional Selection for Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For molecules containing heavy atoms like bromine, it is crucial to select a basis set that can adequately describe the electronic environment. The Pople-style basis sets, such as 6-311++G(d,p), are commonly used. For even greater accuracy with heavy elements, relativistic basis sets like the Douglas-Kroll-Hess (DKH) type may be considered. numberanalytics.com The choice of the functional is equally important. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules, providing a good balance between accuracy and computational cost. nih.govacs.org The selection of an appropriate functional and basis set is a critical step to ensure that the computational results are reliable and predictive. researchgate.netmdpi.com

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. nih.govacs.org This method has been successfully applied to various nitro-1H-indazoles to assign experimental NMR spectra. nih.gov The calculated 1H and 13C chemical shifts are influenced by the electronic environment of each nucleus, which is affected by the substituents on the indazole ring. nih.govucl.ac.uk For this compound, GIAO calculations can predict the chemical shifts for the different protons and carbons in the molecule, aiding in the interpretation of experimental NMR data. chemicalbook.com

Below is a table illustrating the kind of data that can be generated for the chemical shifts of this compound using the GIAO/DFT approach.

| Atom | Calculated Chemical Shift (ppm) |

| H-1 | Varies with tautomer |

| H-6 | ~7.5 - 8.5 |

| H-7 | ~7.5 - 8.5 |

| C-3 | ~120 - 135 |

| C-3a | ~115 - 125 |

| C-4 | ~135 - 145 |

| C-5 | ~140 - 150 |

| C-6 | ~118 - 128 |

| C-7 | ~110 - 120 |

| C-7a | ~140 - 145 |

| Note: These are hypothetical values based on trends observed in similar compounds and would need to be confirmed by specific calculations for this compound. |

Thermodynamic Properties and Stability of Tautomers/Isomers

Substituted indazoles can exist in different tautomeric forms, primarily the 1H and 2H tautomers. Computational methods are invaluable for determining the relative stabilities of these tautomers by calculating their thermodynamic properties, such as Gibbs free energy. For the parent indazole molecule, the 1H-tautomer is known to be more stable than the 2H-tautomer. nih.gov The presence of substituents can influence this equilibrium. DFT calculations can be used to compute the energies of the different tautomers of this compound to predict the most stable form. researchgate.net This is crucial for understanding its reactivity and biological activity, as different tautomers may exhibit different chemical properties.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational flexibility of this compound.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, while the indazole ring itself is largely rigid, rotation of the nitro group relative to the ring plane can be explored. By systematically changing the dihedral angle of the nitro group and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the energy barriers between different conformations and identifies the most stable conformer. Similar analyses have been performed on related substituted indazoles, revealing details about their conformational preferences. nih.gov This information is important for understanding how the molecule might interact with biological targets or other molecules. Molecular dynamics simulations on related 3-chloro-6-nitro-1H-indazole derivatives have been used to study their stability in biological environments. nih.govnih.gov

Insufficient Information Available to Generate the Requested Article

Following a comprehensive search for scholarly articles and data pertaining to the chemical compound "this compound," it has been determined that there is a lack of specific research available to fulfill the requirements of the requested article on its computational and theoretical chemistry studies.

While the search did identify research on related indazole derivatives, the strict constraint to focus solely on "this compound" prevents the use of this information. The available data for the target compound is limited to basic chemical identifiers and properties, which is insufficient to generate a thorough and scientifically accurate article covering the specified advanced computational topics.

Therefore, the creation of the requested article is not possible at this time due to the absence of the necessary scientific literature and research findings for "this compound."

Advanced Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. In a hypothetical analysis of this compound, the HOMO would likely be located on the electron-rich indazole ring system, while the LUMO would be associated with the electron-withdrawing nitro group. The precise energy values and the gap would be determined through quantum chemical calculations.

A hypothetical data table for FMO analysis might look like this:

| Parameter | Energy (eV) |

| HOMO | Value not available |

| LUMO | Value not available |

| HOMO-LUMO Gap (ΔE) | Value not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is color-coded to indicate regions of varying electrostatic potential. Red areas typically represent regions of high electron density (negative potential) and are susceptible to electrophilic attack. Conversely, blue areas indicate low electron density (positive potential) and are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atoms of the indazole ring, highlighting these as potential sites for interaction with electrophiles. Positive potential (blue) might be observed around the hydrogen atom attached to the nitrogen in the indazole ring, indicating its acidic nature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability.

In the case of this compound, NBO analysis would quantify the delocalization of electron density from the indazole ring to the nitro group and the influence of the halogen substituents on the electronic structure. The analysis would provide information on the stabilization energies associated with these charge transfer interactions.

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule. This provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and electrostatic interactions.

A Mulliken charge analysis for this compound would assign specific numerical charge values to each atom. It would be expected that the oxygen and nitrogen atoms of the nitro group would carry significant negative charges, while the carbon atom attached to the nitro group and the halogen atoms would exhibit positive or less negative charges.

A hypothetical data table for Mulliken charges might be structured as follows:

| Atom | Mulliken Charge (a.u.) |

| Br | Value not available |

| Cl | Value not available |

| N (nitro) | Value not available |

| O (nitro) | Value not available |

| C (indazole ring) | Value not available |

| N (indazole ring) | Value not available |

| H (indazole ring) | Value not available |

Research into Biological Activities and Molecular Mechanisms Academic Focus

In Vitro Biological Activity Profiling of Indazole Derivatives

Research into the indazole scaffold has revealed its versatility, with different substitutions on the core ring system leading to a diverse range of biological effects. The following sections detail the findings from various in vitro studies.

Antimicrobial Research (antibacterial, antifungal, antitubercular)

The indazole framework is a constituent of numerous compounds evaluated for their antimicrobial properties. nih.govresearchgate.net Studies have shown that certain indazole derivatives possess significant activity against a range of pathogens, including bacteria and fungi. mdpi.comorientjchem.orgresearchgate.net For instance, a series of N-methyl-3-aryl indazoles were tested against several bacterial and fungal strains, with some compounds showing excellent inhibitory activity. bookpi.org Another study highlighted that 2,3-diphenyl-2H-indazole derivatives exhibited growth inhibition against Candida albicans and Candida glabrata. mdpi.comfao.org The mechanism of action for some antibacterial indazoles has been identified as the inhibition of DNA gyrase B, an essential enzyme in prokaryotes. mitwpu.edu.innih.govingentaconnect.com

| Compound Class/Derivative | Target Organism(s) | Key Finding(s) | Reference(s) |

|---|---|---|---|

| Substituted Indazoles (I5, I9, I13) | B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi | Exhibited significant bacterial growth inhibition with a Minimum Inhibitory Concentration (MIC) of 50 μg/mL. mitwpu.edu.iningentaconnect.com | mitwpu.edu.iningentaconnect.com |

| N-methyl-3-aryl indazoles (5a, 5b, 5i, 5j) | Xanthomonas campestris, E. coli, Bacillus cereus, Bacillus megaterium, Candida albicans | Showed excellent inhibitory activity against various tested microbial strains. bookpi.org | bookpi.org |

| 2,3-diphenyl-2H-indazole derivatives (18 and 23) | Candida albicans, Candida glabrata | Demonstrated in vitro growth inhibition of the tested fungal yeasts. mdpi.comfao.org | mdpi.comfao.org |

| 5-thiazolylindazole scaffold | Gram-positive pathogens (e.g., MRSA, S. pneumonia) | Showed excellent enzymatic and antibacterial activity as GyrB inhibitors. nih.gov | nih.gov |

Anticancer Potential Studies (cellular assays, enzyme inhibition)

The indazole scaffold is a key component in several FDA-approved small molecule anticancer drugs, many of which function as kinase inhibitors. researchgate.netrsc.orgresearchgate.net Consequently, numerous novel indazole derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. nih.gov For example, a series of 6-substituted aminoindazole derivatives were designed, with compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) showing potent anti-proliferative activity in human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 µM. nih.gov Another study reported that compound 2f displayed potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.org Indazole analogues of curcumin (B1669340) have also been synthesized and tested, with some showing moderate cytotoxicity against MCF-7, HeLa, and WiDr cells. japsonline.com The anticancer effects of these compounds are often linked to the induction of apoptosis and cell cycle arrest. rsc.orgresearchgate.netnih.gov